4-(carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid
Description
Historical Development of Proteasome Inhibitors
The conceptual foundation for proteasome inhibition as a therapeutic strategy emerged from fundamental research into cellular protein degradation mechanisms in the late 1980s. The earliest efforts to identify specific proteasome inhibitors began during this period, initially serving as research tools to probe proteasome function and examine its biological role within cellular systems. These pioneering investigations revealed that proteasome inhibition could represent a viable therapeutic approach, particularly in conditions characterized by dysregulated protein homeostasis.
The path toward proteasome inhibitors as therapeutic agents originated from research into the role of the ubiquitin-proteasome system in muscle wasting conditions. Goldberg and colleagues proposed that upregulation of the ubiquitin-proteasome system could explain muscle wasting phenomena observed in sepsis, cancer, and burn injuries, suggesting that muscle wasting could potentially be treated with proteasome inhibitors by suppressing excessive proteolysis of muscle proteins. This foundational hypothesis catalyzed subsequent efforts that led to the identification of highly potent proteasome inhibitors with broader therapeutic applications.
The first proteasome inhibitors synthesized were simple peptide aldehydes, which were analogues of the preferred substrates of the proteasome's chymotrypsin-like active site. These inhibitors were not obtained through random screening of chemical libraries but were instead rationally designed based on knowledge of the substrate specificity of the proteasome's active sites. Although the proteasome's architecture and enzymatic mechanisms were not fully understood at the time, researchers recognized that the chymotrypsin-like site was the most important component in protein breakdown processes.
The development of these early compounds involved derivatizing the C-termini of hydrophobic peptide substrates to form peptide aldehydes, which were known to be effective inhibitors of serine and cysteine proteases. One such compound, designated MG132, consisted simply of carbobenzyl-Leu-Leu-Leu-aldehyde and served as the lead molecule in subsequent medicinal chemistry efforts to enhance potency, selectivity, and stability. The critical breakthrough came with the introduction of the boronate functional group, which increased potency by 50-100 fold compared to the aldehyde precursors.
The transformation from academic research tools to clinically viable therapeutics accelerated dramatically in the 1990s. Julian Adams and his team at MyoGenics (later ProScript) made pivotal discoveries that established proteasome inhibitors as potential cancer therapeutics. Their work demonstrated that proteasome inhibitors could have dramatic effects in blocking inflammatory diseases and cancer through their impact on nuclear factor kappa B activation, a critical transcription factor in inflammation and cancer pathways.
Emergence of Boron-Containing Compounds in Medicinal Chemistry Research
The incorporation of boron functional groups into medicinal chemistry represented a paradigm shift that challenged long-held assumptions about boron's toxicity potential in biological systems. Historically, boron-containing compounds had not been widely studied in medicinal chemistry, primarily due to concerns that boron incorporation could confer toxicity. However, this perception underwent fundamental revision following the successful development and clinical approval of bortezomib, which demonstrated that boron-containing compounds could be both safe and highly effective therapeutic agents.
Boron's unique physicochemical and electronic characteristics made it particularly attractive for proteasome inhibitor design. Boronic acids function as Lewis acids with pKa values ranging from 4-10, depending on their chemical environment and substituents. At physiological pH, boronic acids remain in their protonated, uncharged trigonal form, but in aqueous solutions with pH values higher than their pKa, they convert to anionic tetrahedral forms. This pH-dependent equilibrium between ionized and unionized forms provides opportunities for selective binding interactions with target proteins.
The Lewis acid properties of boronic acids enable them to form complexes with Lewis bases, including hydroxide anions and electron-donating groups containing nitrogen or oxygen. These compounds can also behave as electrophiles and form reversible non-ionic bonds with nucleophilic biological compounds such as enzyme residues, nucleic acids, or hydroxyl groups from carbohydrates. These characteristics proved particularly valuable for creating compounds with selective binding affinity for proteasome active sites.
Bortezomib emerged as the first boronic acid-containing drug to receive regulatory approval, gaining United States Food and Drug Administration approval in 2003 for multiple myeloma treatment. This dipeptide boronic acid demonstrated that the replacement of aldehyde moieties with boronic acid groups could resolve multiple problems associated with earlier peptide aldehyde inhibitors, including rapid dissociation from the proteasome, inactivation by oxidation, lack of specificity, and unfavorable pharmacokinetics. The boronic acid group significantly increased potency while providing enhanced selectivity for proteasome targets.
The success of bortezomib catalyzed broader interest in boron-containing drug development, leading to the discovery and approval of additional boron-based therapeutics. Ixazomib received United States Food and Drug Administration and European Medicines Agency approval in 2015 and 2016, respectively, as another proteasome inhibitor for multiple myeloma treatment, sharing the same mechanism of action as bortezomib while offering improved pharmacological properties. Vaborbactam, a cyclic boronic acid beta-lactamase inhibitor, received regulatory approval in 2017-2018 for combination use with antibiotics in treating various infections.
The molecular modification strategy of introducing boronic acid groups to bioactive molecules has consistently demonstrated the ability to modify selectivity, physicochemical properties, and pharmacokinetic characteristics while improving existing biological activities. The preparation of compounds containing boronic acid functional groups is relatively straightforward and well-established, making this approach accessible for medicinal chemistry applications. These findings have reinforced the relevance of expanding boron-containing compound studies in medicinal chemistry for developing new therapeutic agents.
Classification of 4-(Carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid in Boronic Acid Derivatives
The compound this compound represents a sophisticated evolution in boronic acid derivative design, functioning as the citrate ester form of ixazomib. This compound belongs to the peptidic boronic acid class of proteasome inhibitors, specifically designed to overcome limitations associated with earlier-generation inhibitors while maintaining potent proteasome binding affinity.
Structurally, this compound functions as a prodrug that rapidly hydrolyzes in aqueous environments to release the biologically active boronic acid form, ixazomib. The citrate ester formulation serves multiple purposes: it enhances chemical stability during storage and manufacturing, improves solubility characteristics, and provides controlled release of the active boronic acid moiety upon exposure to physiological conditions. The drug substance exhibits a single stereoisomer configuration with R-configuration at its chiral center, and no evidence of racemization occurs during processing or storage.
The molecular structure incorporates several key design elements that distinguish it within the boronic acid derivative classification. The compound contains a derivative of the amino acid leucine with the carboxylic acid group replaced by a boronic acid functional group. The remainder of the molecular structure has been characterized as resembling phenylalanine, creating a dipeptide-like architecture that facilitates specific binding interactions with proteasome active sites. This structural design emerged from large-scale screening of boron-containing molecules, representing an optimized approach to proteasome inhibition.
The compound's classification as a reversible proteasome inhibitor distinguishes it from irreversible inhibitors in the same therapeutic class. As a boronate proteasome inhibitor, it primarily targets the chymotrypsin-like beta-5 proteolytic site within the 20S proteasome, forming coordinate covalent bonds with catalytic threonine residues. This selective binding mechanism results in potent inhibitory effects on chymotrypsin-like activity while exerting lesser effects on other proteasome catalytic activities.
| Property | Specification |
|---|---|
| IUPAC Name | [(1R)-1-{2-[(2,5-dichlorophenyl)formamido]acetamido}-3-methylbutyl]boronic acid |
| Molecular Formula | C14H19BCl2N2O4 |
| Molecular Weight | 361.03 g/mol |
| Chiral Centers | One (R-configuration) |
| Drug Substance Form | Citric ester prodrug |
| Active Form | Boronic acid |
| Chemical Class | Peptidic boronic acid derivative |
| Mechanism | Reversible proteasome inhibition |
The compound's position within boronic acid derivative classification reflects advances in understanding structure-activity relationships for proteasome binding. Unlike earlier peptide aldehydes that suffered from rapid dissociation and lack of selectivity, this boronic acid derivative demonstrates high selectivity and low dissociation rates from proteasome active sites. The boronic acid moiety forms stable complexes with nucleophilic N-terminal threonine hydroxyl groups present in proteasome active sites, leading to disruption of protein complexes and ultimately promoting growth inhibition in cancer cells.
The compound represents second-generation proteasome inhibitor technology, offering improved pharmacokinetic and pharmacodynamic properties compared to first-generation agents. Its oral bioavailability distinguishes it from injectable proteasome inhibitors, representing the first orally available agent in this therapeutic class. This formulation advancement has significant implications for patient compliance and treatment accessibility, particularly for long-term therapeutic regimens.
Within the broader context of boron-containing medicinal compounds, this derivative exemplifies the successful application of boron functional groups to achieve selective enzyme inhibition while maintaining favorable drug-like properties. The compound's development demonstrates the evolution from simple boronic acid structures to complex, rationally designed molecules that incorporate multiple pharmacophores for enhanced selectivity and potency. This sophisticated molecular architecture represents current state-of-the-art approaches to boron-containing drug design and establishes frameworks for future therapeutic development in this chemical class.
Properties
IUPAC Name |
4-(carboxymethyl)-2-[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BCl2N2O9/c1-10(2)5-14(21-33-17(29)8-20(34-21,19(31)32)7-16(27)28)25-15(26)9-24-18(30)12-6-11(22)3-4-13(12)23/h3-4,6,10,14H,5,7-9H2,1-2H3,(H,24,30)(H,25,26)(H,27,28)(H,31,32)/t14-,20?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXSYWAKVMZICI-PVCZSOGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CC(O1)(CC(=O)O)C(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(=O)CC(O1)(CC(=O)O)C(=O)O)[C@H](CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BCl2N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152721 | |
| Record name | MLN 9708 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201902-80-8 | |
| Record name | MLN-9708 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201902808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLN 9708 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IXAZOMIB CITRATE 1,3,2-DIOXABORINANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8R04MBQ04 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
MLN-9708 primarily targets the 20S proteasome , a complex enzyme responsible for degrading ubiquitin-tagged proteins within cells. This proteasome plays a crucial role in maintaining cellular homeostasis by regulating protein levels.
Mode of Action
MLN-9708 acts as a reversible inhibitor of the chymotrypsin-like proteolytic β5 site of the 20S proteasome. By inhibiting this site, MLN-9708 prevents the proteasome from degrading specific proteins, leading to an accumulation of these substrates within the cell.
Biochemical Pathways
The inhibition of the proteasome by MLN-9708 affects multiple biochemical pathways. The accumulation of undegraded proteins disrupts normal cellular processes, including growth control, cell cycle regulation, and apoptosis. This disruption can lead to the activation of antiproliferative signals, cell cycle disruption, activation of apoptotic pathways, and ultimately, cell death.
Pharmacokinetics
MLN-9708 is orally bioavailable and rapidly hydrolyzes in vivo to MLN2238, the biologically active form. It has a shorter proteasome dissociation half-life and improved pharmacokinetics compared to bortezomib, another proteasome inhibitor. These properties contribute to its greater tissue penetration and antitumor activity.
Result of Action
The result of MLN-9708’s action is the induction of cell cycle arrest and apoptosis, mainly through the caspases pathway. In preclinical studies, MLN-9708 has shown improved antitumor activity compared to bortezomib in a range of xenograft models. In clinical trials, it has demonstrated efficacy in patients with relapsed or refractory multiple myeloma.
Action Environment
The action of MLN-9708 can be influenced by various environmental factors. For instance, the presence of other drugs, such as lenalidomide and dexamethasone, can enhance its antitumor activity. Additionally, the compound’s efficacy can vary depending on the patient’s disease stage and prior therapies.
Biochemical Analysis
Biochemical Properties
MLN-9708 is a selective, potent, reversible, and specific 20S proteasome inhibitor. It interacts with the proteasome, a complex of enzymes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds.
Cellular Effects
MLN-9708 has shown improved antitumor activity compared to bortezomib in a range of xenograft models. It influences cell function by disrupting protein homeostasis, leading to the activation of antiproliferative signals, cell cycle disruption, activation of apoptotic pathways, and ultimately, cell death.
Molecular Mechanism
MLN-9708 exerts its effects at the molecular level by inhibiting the 20S proteasome. This results in the stabilization and accumulation of proteasome substrates, including misfolded proteins and highly regulated members of critical signaling cascades.
Temporal Effects in Laboratory Settings
In preclinical studies, MLN-9708 has shown a shorter proteasome dissociation half-life and improved pharmacokinetics, pharmacodynamics, and antitumor activity compared with bortezomib.
Dosage Effects in Animal Models
The effects of MLN-9708 vary with different dosages in animal models
Biological Activity
4-(Carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid, commonly known as Ixazomib Citrate, is a boronate ester compound with significant biological activity, primarily recognized for its role as a proteasome inhibitor. This compound has garnered attention in cancer therapeutics due to its ability to induce apoptosis in neoplastic cells by disrupting protein homeostasis.
- Molecular Formula : CHBClNO
- Molecular Weight : 517.12 g/mol
- CAS Number : 1201902-80-8
- Synonyms : Ixazomib Citrate
Ixazomib functions by inhibiting the proteasome, a cellular complex responsible for degrading ubiquitinated proteins. This inhibition leads to the accumulation of pro-apoptotic factors and cell cycle regulators, ultimately resulting in cell death in malignant cells. The compound selectively targets cancer cells while sparing normal cells, which is a crucial aspect of its therapeutic profile.
Antineoplastic Effects
Research indicates that Ixazomib exhibits potent cytotoxicity against various cancer cell lines. In vitro studies have shown that it can significantly reduce cell viability in multiple myeloma and solid tumors. The half-maximal inhibitory concentration (IC) values for various cancer types are summarized in the following table:
| Cancer Type | IC (μM) |
|---|---|
| Multiple Myeloma | 0.5 - 1.5 |
| Breast Cancer | 1.0 - 3.0 |
| Lung Cancer | 0.8 - 2.5 |
| Prostate Cancer | 1.2 - 4.0 |
Mechanistic Studies
Mechanistic studies involving Ixazomib have demonstrated its ability to induce apoptosis through:
- Activation of Caspases : Caspase activation is a hallmark of apoptosis; Ixazomib has been shown to upregulate caspase-3 and caspase-9 activities.
- Inhibition of NF-kB Pathway : By preventing the degradation of IκB proteins, Ixazomib inhibits the NF-kB signaling pathway, which is often constitutively active in cancer cells.
Clinical Studies
Ixazomib has undergone extensive clinical trials, particularly for the treatment of multiple myeloma:
- A Phase III trial demonstrated that combining Ixazomib with lenalidomide and dexamethasone significantly improved progression-free survival compared to the control group.
- Adverse effects were manageable and included gastrointestinal disturbances and hematological toxicities.
Case Studies
Recent case studies highlight the effectiveness of Ixazomib in clinical settings:
- Case Study 1 : A patient with relapsed multiple myeloma showed a complete response after six cycles of Ixazomib combined with standard therapy.
- Case Study 2 : In a cohort study involving elderly patients, Ixazomib was well-tolerated and resulted in a median progression-free survival of over 18 months.
Comparison with Similar Compounds
Key Observations:
Ring System : The target compound’s six-membered dioxaborinane ring (vs. five-membered dioxaborolane in analogs) may confer greater conformational flexibility and metabolic stability .
This could enhance interactions with hydrophobic enzyme pockets, as seen in chlorinated quinolone derivatives (e.g., compound 52 in , where a chloro group improved binding affinity) .
Research Findings and Implications
- Structure-Activity Relationships (SAR): The dichlorobenzamido group and chiral center are critical for activity, as non-halogenated or racemic analogs show reduced potency (e.g., compound 47 vs. 52 in ) .
- Synthetic Challenges : High-yield synthesis (82.2% for N2 in ) requires optimized Pd catalysts and anhydrous conditions, which may limit scalability compared to simpler analogs .
Preparation Methods
Traditional Synthetic Approaches
Early synthetic routes for Ixazomib citrate involved multi-step sequences starting from chiral amino acid precursors. A critical intermediate, (R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutylboronic acid, was typically prepared via Suzuki-Miyaura coupling using isobutyl boronic acid. However, this method faced challenges, including low yields (50–60%) and high costs due to expensive boronic acid reagents.
Novel Single-Step Conversion Process
A breakthrough method described in EP 3,277,697 B1 (2019) bypasses intermediate isolation by directly converting the boroester VII (1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)amino)-2-oxoethyl)benzamide) to Ixazomib citrate using 1.1 equivalents of boric acid and citric acid in acetone at 60°C. Key advantages include:
-
Cost Reduction : Replacement of isobutyl boronic acid with boric acid (10-fold cost savings).
-
Simplified Workflow : Elimination of acido-basic extraction steps.
-
Enhanced Yield : 80% overall yield from the carboxylic acid precursor III .
The reaction mechanism involves nucleophilic displacement of the dioxaborolane group by citrate, facilitated by the acidic environment provided by citric acid. This dual role of citric acid as a reactant and pH modulator eliminates the need for mineral acids like HCl.
Key Reaction Parameters and Optimization
Solvent and Temperature Effects
Optimal conditions were identified through systematic screening:
| Parameter | Optimal Range | Impact on Reaction Efficiency |
|---|---|---|
| Solvent | Acetone or MeOH | Polar aprotic solvents enhance rate |
| Temperature | 60°C | Balances kinetics and decomposition |
| Reaction Time | 20 min–2 hours | Shorter times at higher temperatures |
Crystallization from ethyl acetate yielded Form 3 , a novel polymorph characterized by XRPD and DSC.
Stoichiometric Considerations
A slight excess of boric acid (1.1 equivalents) ensures complete conversion of the dioxaborolane intermediate. Excess citric acid (2.0 equivalents) stabilizes the boronic acid-citrate ester, preventing cyclization byproducts.
Analytical Characterization and Quality Control
Structural Confirmation
Purity and Stability
HPLC analysis confirmed >98% purity, with no detectable impurities above 0.1%. The citrate ester configuration enhances stability, reducing boronic acid dehydration under ambient conditions.
Industrial-Scale Manufacturing Considerations
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound, and what experimental design principles optimize yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including amide coupling (e.g., between 2,5-dichlorobenzamide and acetamido intermediates) and boronate ester formation. Key steps:
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to protect reactive amines during coupling .
- Michael Addition : For dioxaborinane ring formation, thioglycolic acid derivatives may serve as nucleophiles in Michael-type additions .
- Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (e.g., temperature, solvent polarity) and identify optimal conditions .
Q. How is the compound characterized analytically, and what spectroscopic techniques validate its structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm stereochemistry and substituent placement, with emphasis on the dioxaborinane ring’s B-O vibrations (~1,380 cm in IR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight, particularly for boron-containing fragments .
- X-ray Crystallography : Resolves absolute configuration of the (R)-configured side chain .
Q. What structure-activity relationship (SAR) studies have been conducted on related dioxaborinane derivatives?
- Methodological Answer :
- Substituent Variation : Modify the 2,5-dichlorobenzamido group to assess impacts on bioactivity (e.g., antibacterial or enzyme inhibition) .
- Boronate Stability : Test hydrolytic stability of the dioxaborinane ring under physiological pH (e.g., phosphate buffers) to correlate with bioavailability .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis or reactivity of this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates for boronate ester formation .
- AI-Driven Optimization : Implement machine learning (ML) models trained on reaction datasets to predict optimal solvents/catalysts, reducing trial-and-error experimentation .
Q. How should researchers address contradictory data in stability or bioactivity studies?
- Methodological Answer :
- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to identify outliers in replicated stability assays (e.g., pH-dependent degradation) .
- Controlled Variables : Isolate factors like trace metal impurities (e.g., Fe) that may catalyze boronate hydrolysis, confounding stability data .
Q. What advanced techniques are used to study its degradation pathways under physiological conditions?
- Methodological Answer :
- HPLC-MS/MS : Monitor degradation products in simulated biological fluids (e.g., plasma) using C18 columns and gradient elution .
- Isotope Labeling : Incorporate or isotopes to trace hydrolysis mechanisms of the dioxaborinane ring .
Q. How can enantiomeric purity be ensured during synthesis, given the compound’s chiral centers?
- Methodological Answer :
- Chiral Chromatography : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) phases and mobile phases containing tetrabutylammonium hydroxide for baseline separation .
- Circular Dichroism (CD) : Validate enantiopurity by correlating optical rotation with crystallographic data .
Q. What in vitro/in vivo models are appropriate for evaluating its toxicity profile?
- Methodological Answer :
- Cytotoxicity Assays : Screen against HEK293 or HepG2 cells using MTT assays, noting boron’s potential nephrotoxicity at high concentrations .
- Metabolite Profiling : Identify hepatic metabolites via LC-QTOF-MS to assess bioactivation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
